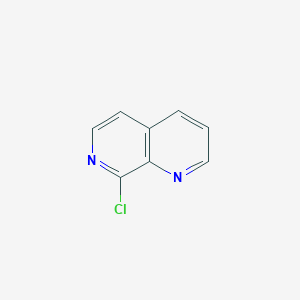

8-Chloro-1,7-naphthyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSVBSQYYFTDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492245 | |

| Record name | 8-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-77-0 | |

| Record name | 8-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-[1,7]naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Chloro-1,7-naphthyridine from 1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Chloro-1,7-naphthyridine, a key intermediate in pharmaceutical research, from its precursor, 1,7-naphthyridin-8(7H)-one. The document details the strategic considerations, mechanistic underpinnings, a robust experimental protocol, and safety imperatives for this critical transformation. The conversion of a cyclic amide (lactam) to a chloro-imine functionality is a cornerstone reaction in heterocyclic chemistry, enabling further molecular diversification. This guide is designed to equip researchers with the necessary expertise to perform this synthesis efficiently and safely.

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridine isomers are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their rigid, planar structure and hydrogen bonding capabilities allow them to act as effective bioisosteres for purines and other endogenous ligands, leading to a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Specifically, this compound serves as a versatile building block. The chloro-substituent at the 8-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The conversion of the readily available 1,7-naphthyridin-8(7H)-one to the activated 8-chloro derivative is, therefore, a pivotal and frequently employed synthetic step.

Strategic Considerations and Choice of Chlorinating Agent

The core transformation involves the conversion of a lactam (a cyclic amide) into a chloro-imine. This is fundamentally a deoxygenative chlorination reaction. The most common and effective reagents for this purpose are strong chlorinating and dehydrating agents.

-

Phosphorus Oxychloride (POCl₃): This is the most widely used and reliable reagent for this transformation.[4][5] POCl₃ is highly effective because it serves a dual role: it activates the carbonyl oxygen of the lactam, making it a good leaving group, and provides the chloride nucleophile. Reactions are typically conducted using POCl₃ as both the reagent and the solvent, often at elevated temperatures (reflux) to drive the reaction to completion.[6]

-

Thionyl Chloride (SOCl₂): While also a potent chlorinating agent, thionyl chloride is sometimes used as an alternative. Its mechanism is similar, involving activation of the carbonyl oxygen.

-

Oxalyl Chloride/(DMF): The Vilsmeier-Haack reagent, formed in situ from oxalyl chloride and a catalytic amount of dimethylformamide (DMF), is another powerful system for this type of chlorination.[7]

For the synthesis of this compound, phosphorus oxychloride is the reagent of choice due to its proven efficacy, relatively low cost, and straightforward application, as documented in multiple procedures.[6]

Reaction Mechanism: The Role of Phosphorus Oxychloride

The chlorination of a lactam like 1,7-naphthyridin-8(7H)-one with POCl₃ proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Activation of the Carbonyl: The reaction initiates with the nucleophilic attack of the lactam's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphorylated intermediate.[8]

-

Nucleophilic Attack by Chloride: A chloride ion, either from the dissociation of the intermediate or from another molecule of POCl₃, then attacks the carbonyl carbon. This step is facilitated by the excellent leaving group character of the dichlorophosphate moiety.

-

Elimination and Aromatization: The tetrahedral intermediate collapses, eliminating the dichlorophosphate group and forming the C=N double bond of the chloro-imine product. The driving force for this step is the formation of a stable aromatic naphthyridine ring.

This sequence effectively replaces the carbonyl oxygen with a chlorine atom.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[6]

Reagents and Materials:

-

1,7-naphthyridin-8(7H)-one

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 1,7-naphthyridin-8(7H)-one (e.g., 2.0 g, 13.7 mmol) in phosphorus oxychloride (e.g., 20 mL). Note: This operation must be performed in a well-ventilated chemical fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 16 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice water with vigorous stirring. This step is highly exothermic and releases HCl gas; perform with extreme caution in a fume hood.

-

Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 25 mL).[6]

-

Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) to afford this compound as a solid.[6] A typical yield is around 62%.[6]

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following data are characteristic of the desired compound:

-

Mass Spectrometry (EI): m/z: 165.3 ([M+H]⁺).[6]

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (dd, J = 1.6, 4.0 Hz, 1H), 8.40 (d, J = 6.0 Hz, 1H), 8.22 (dd, J = 1.6, 8.4 Hz, 1H), 7.70 (dd, J = 4.0, 8.4 Hz, 1H), 7.64 (d, J = 6.0 Hz, 1H).[6]

Safety and Handling Imperatives

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. [9][10][11] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[12][13]

-

Fume Hood: All manipulations involving POCl₃ must be conducted in a certified chemical fume hood to avoid inhalation of its corrosive vapors.[10][11]

-

Water Reactivity: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride gas.[10][11] Ensure all glassware is scrupulously dry and handle the reagent under an inert atmosphere if possible.

-

Quenching: The quenching of excess POCl₃ is extremely hazardous. Always add the reaction mixture to ice slowly and with good stirring. Never add water to POCl₃.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Data and Workflow Summary

Table 1: Key Reaction Parameters

| Parameter | Value |

| Starting Material | 1,7-naphthyridin-8(7H)-one |

| Molecular Weight (SM) | 146.15 g/mol |

| Product | This compound |

| Molecular Weight (Product) | 164.59 g/mol |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Reflux (~105 °C) |

| Typical Reaction Time | 16 hours[6] |

| Typical Yield | ~62%[6] |

Diagram 1: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.

- Air Liquide. (n.d.). Phosphorus Oxychloride | Air Liquide Malaysia.

- Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3379.

- ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.

- PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.

- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.

- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

- R Discovery. (1989). Mechanism of an acid chloride-imine reaction by low-temperature FT-IR: .beta.-lactam formation occurs exclusively through a ketene intermediate.

- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.

- National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.

- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.

- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

- National Institutes of Health. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).

- PubMed. (2011). POCl3 chlorination of 4-quinazolones.

- Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.

- ResearchGate. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.

- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. lanxess.com [lanxess.com]

- 13. my.airliquide.com [my.airliquide.com]

An In-depth Technical Guide to 8-Chloro-1,7-naphthyridine: Chemical Properties, Structure, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 8-Chloro-1,7-naphthyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core chemical and structural properties, established synthetic methodologies, reactivity, and its burgeoning role as a versatile scaffold in the creation of novel therapeutic agents.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. They exist as six distinct isomers, with the 1,7-naphthyridine core being one of them.[1][2] While the 1,8-naphthyridine isomer has been more extensively studied, largely due to the antibacterial agent nalidixic acid, the 1,7-naphthyridine scaffold is gaining increasing attention for its own unique biological activities.[2] The strategic placement of nitrogen atoms within the bicyclic system imparts distinct electronic properties that are crucial for molecular recognition and interaction with biological targets.

Core Chemical and Structural Properties of this compound

This compound is a key intermediate in the synthesis of a variety of substituted 1,7-naphthyridines. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂ | [3] |

| Molecular Weight | 164.59 g/mol | [3] |

| CAS Number | 13058-77-0 | [4] |

| Appearance | Solid (form may vary) | |

| SMILES | ClC1=NC=CC=2C=CC=NC12 | [3] |

The presence of the chlorine atom at the 8-position is a critical feature, rendering this position susceptible to nucleophilic substitution, a key reaction for the diversification of this scaffold. The electron-withdrawing nature of the nitrogen atoms in the rings influences the reactivity of the chloro substituent.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the protons on the naphthyridine core.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| H-6 | 7.64 | 6.0 | d |

| H-3 | 7.70 | 4.0, 8.4 | dd |

| H-4 | 8.22 | 1.6, 8.4 | dd |

| H-5 | 8.40 | 6.0 | d |

| H-2 | 9.15 | 1.6, 4.0 | dd |

| Solvent: DMSO-d₆, Frequency: 400 MHz[4] |

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion is observed at m/z 165.3.[4]

Synthesis of this compound

The most common and practical synthesis of this compound involves the chlorination of the corresponding 1,7-naphthyridin-8(7H)-one. This reaction is a cornerstone for accessing this important synthetic intermediate.

Synthetic Protocol: Chlorination of 1,7-Naphthyridin-8(7H)-one

This protocol describes a well-established method for the synthesis of this compound.[4]

Reagents and Materials:

-

1,7-Naphthyridin-8(7H)-one

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (10 vol).

-

Heating: Heat the reaction mixture to reflux at 100 °C for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.

-

Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the pH is neutral to basic.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

-

Purification:

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) as the eluent to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This reagent is a powerful chlorinating and dehydrating agent, ideal for converting the lactam (naphthyridinone) to the corresponding chloro-derivative.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

-

Aqueous Work-up with Bicarbonate: This step is crucial to neutralize the acidic reaction mixture and quench any remaining POCl₃.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting material and byproducts.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the C8 position. The chlorine atom serves as a good leaving group, allowing for the introduction of a wide array of functional groups.

Common Nucleophiles:

-

Amines (primary and secondary)

-

Alcohols and phenols (alkoxides and phenoxides)

-

Thiols (thiolates)

-

Organometallic reagents (in cross-coupling reactions)

This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Reactivity of this compound.

Applications in Drug Development and Medicinal Chemistry

The broader naphthyridine class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7][8] While much of the literature focuses on the 1,8-isomer, the 1,7-naphthyridine core is an emerging and promising scaffold.

Key Therapeutic Areas:

-

Anticancer: Derivatives of 1,7-naphthyridine have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial: The nitrogen-containing heterocyclic structure of naphthyridines is a common feature in many antimicrobial agents.[1][7]

-

Kinase Inhibitors: The planar, aromatic nature of the naphthyridine core makes it an attractive scaffold for the design of kinase inhibitors, which are crucial in cancer therapy.

-

Neurodegenerative Diseases: Some naphthyridine derivatives have shown potential in targeting pathways relevant to neurodegenerative disorders.[6]

The utility of this compound lies in its role as a key building block to access these diverse, biologically active molecules. The ability to easily modify the 8-position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the development of novel therapeutic agents across a range of disease areas. As our understanding of the biological importance of the 1,7-naphthyridine scaffold grows, so too will the demand for efficient and scalable access to key intermediates like this compound.

References

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (2021).

- 7-Chloro-1,8-naphthyridin-2-amine | C8H6ClN3 | CID 85199 - PubChem. (n.d.).

- (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. (n.d.).

- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.).

- Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone - Asian Publication Corporation. (2019).

- Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring - ResearchGate. (n.d.).

- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (n.d.).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024).

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.).

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (2021).

- Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine - ResearchGate. (n.d.).

- The ¹H NMR spectrum of compound 8. - ResearchGate. (n.d.).

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed. (2021).

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (2025).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (n.d.).

- 8-Chloro-3-methoxy-1,5-naphthyridine | C9H7ClN2O | CID 59427340 - PubChem. (n.d.).

- (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (n.d.).

- Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024).

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.).

- Design and Synthesis of 8-Hydroxy-[2][4]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. (2019).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloro-naphthyridine (CAS 13058-77-0)

An In-Depth Technical Guide to 8-Chloro-[1][2]naphthyridine (CAS 13058-77-0)

This guide provides a comprehensive technical overview of 8-Chloro-[1][2]naphthyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

Core Chemical Identity

8-Chloro-[1][2]naphthyridine is a chlorinated derivative of the naphthyridine bicyclic heteroaromatic system. The presence of the chlorine atom at the 8th position and the specific arrangement of nitrogen atoms in the rings confer distinct chemical reactivity, making it a valuable building block in organic synthesis.

| Identifier | Value |

| CAS Number | 13058-77-0[1] |

| Molecular Formula | C₈H₅ClN₂[1] |

| Molecular Weight | 164.59 g/mol [1] |

| IUPAC Name | 8-chloro-1,7-naphthyridine[] |

| Synonyms | This compound, 1,7-Naphthyridine, 8-chloro-[1] |

| Appearance | White to off-white solid[1] |

Physicochemical Properties

Understanding the physicochemical properties of 8-Chloro-[1][2]naphthyridine is crucial for its handling, storage, and application in experimental design.

| Property | Value |

| Boiling Point | 307.9±22.0 °C (Predicted)[1] |

| Density | 1.349±0.06 g/cm³ (Predicted)[1] |

| pKa | 1.54±0.30 (Predicted)[1] |

| Storage Temperature | 2-8°C, stored under nitrogen[1] |

Synthesis and Reaction Pathways

The primary synthetic route to 8-Chloro-[1][2]naphthyridine involves the chlorination of its corresponding ketone precursor, 1,7-naphthyridin-8(7H)-one. This transformation is a cornerstone for accessing this valuable intermediate.

Diagram of Synthesis Workflow

Caption: Synthesis of 8-Chloro-[1][2]naphthyridine.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 8-Chloro-[1][2]naphthyridine.[1]

-

Reaction Setup : To a round-bottom flask, add 1,7-naphthyridin-8(7H)-one (2.0 g, 13.7 mmol).

-

Reagent Addition : Add phosphorus oxychloride (20 mL) to the flask.

-

Reaction Conditions : Heat the mixture to reflux at 100°C for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction : Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Neutralize the residue by adding a saturated sodium bicarbonate solution (20 mL). Subsequently, extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification : Combine the organic phases, wash with saturated saline (25 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a dichloromethane/methanol gradient (98:2 to 95:5, v/v) as the eluent to afford this compound.

Expected Yield : 1.4 g (62% yield)

Characterization Data :

-

Mass Spectrum (EI) m/z : 165.3 ([M+H]⁺)

-

¹H NMR (400 MHz, DMSO-d₆) δ : 7.64 (d, J = 6.0 Hz, 1H), 7.70 (dd, J = 4.0, 8.4 Hz, 1H), 8.22 (dd, J = 1.6, 8.4 Hz, 1H), 8.40 (d, J = 6.0 Hz, 1H), 9.15 (dd, J = 1.6, 4.0 Hz, 1H)[1]

Applications in Drug Discovery and Medicinal Chemistry

8-Chloro-[1][2]naphthyridine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular scaffolds.

A notable application is in the synthesis of potent and selective small-molecule inhibitors. For instance, it has been utilized in the development of inhibitors for Exonuclease 1 (EXO1), a target of interest in oncology.[4][5] The naphthyridine core can play a critical role in the binding of the inhibitor to the active site of the target protein.

Illustrative Reaction in Inhibitor Synthesis

Caption: Role in inhibitor synthesis.

In the synthesis of the EXO1 inhibitor ART5537, this compound is reacted with an appropriate intermediate in a key synthetic step.[4][5] This highlights the compound's utility in constructing molecules with specific biological activities.

Safety and Handling

Proper handling of 8-Chloro-[1][2]naphthyridine is essential to ensure laboratory safety. Based on available data, the following precautions should be observed.

Hazard Identification :

-

GHS Pictogram : GHS07 (Exclamation Mark)[1]

-

Signal Word : Warning[1]

-

Hazard Statement : H302 - Harmful if swallowed[1]

Precautionary Measures :

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][7][8]

Conclusion

8-Chloro-[1][2]naphthyridine (CAS 13058-77-0) is a well-defined chemical entity with significant utility as a synthetic intermediate in medicinal chemistry and drug discovery. Its straightforward synthesis and reactive nature make it a valuable tool for researchers developing novel small-molecule therapeutics. Adherence to appropriate safety protocols is crucial when handling this compound.

References

- Products. CoreSyn. [Link]

- Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1.

- Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1.

- N-(2-CYANOETHYL)-N-ETHYLANILINE. gsrs. [Link]

- SAFETY D

- SAFETY D

- n 2 cyanoethyl n ethylaniline. Suzhou Yacoo Science Co., Ltd. [Link]

- Naphthyridine & HSN Code 2942 Imports in World. Volza. [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 8-Chloro-1,7-naphthyridine

This technical guide provides a comprehensive overview of the essential physical properties of 8-Chloro-1,7-naphthyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies for the precise determination of its melting and boiling points.

Introduction to this compound: A Compound of Interest

This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The strategic placement of the chlorine atom at the 8-position significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for the development of novel therapeutic agents and functional materials. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its synthesis, purification, formulation, and application. These parameters provide insights into the purity of the compound, the strength of its intermolecular forces, and its behavior under various processing conditions.

Physicochemical Properties of this compound

While extensive searches of publicly available chemical databases and supplier specifications did not yield experimentally determined melting and boiling points for this compound at the time of this writing, this guide provides the robust, standardized methodologies for their empirical determination. The following table will serve as a template for recording these crucial values upon experimental validation.

| Physical Property | Value (°C) | Notes |

| Melting Point | Experimentally Determined | A sharp melting range is indicative of high purity. |

| Boiling Point | Experimentally Determined | May require determination under reduced pressure to prevent decomposition. |

Molecular Structure and Basic Information:

| Parameter | Value | Source |

| Chemical Formula | C₈H₅ClN₂ | N/A |

| Molecular Weight | 164.59 g/mol | N/A |

| CAS Number | 13058-77-0 | N/A |

Experimental Determination of Physical Properties

The following sections detail the standardized, self-validating protocols for the accurate determination of the melting and boiling points of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. Impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

This method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent from purification. This can be achieved by drying under high vacuum for several hours.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Tamp the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to cause the powder to fall to the bottom, sealed end. A packed column of 2-3 mm in height is ideal. Proper packing is crucial for efficient heat transfer.

-

-

Melting Point Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block or oil bath.

-

-

Determination:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

Approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination, allowing the system to remain in thermal equilibrium.

-

Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

-

-

Validation and Reporting:

-

Perform the determination in triplicate to ensure reproducibility.

-

Report the melting point as a range. A narrow range (e.g., 0.5-1°C) is indicative of high purity.

-

Causality in Experimental Choices:

-

Fine Powder: Ensures efficient and uniform heat transfer from the heating block to the sample.

-

Slow Heating Rate: Allows the thermometer and the sample to be in thermal equilibrium, preventing an overestimation of the melting point.

-

Calibration: Regular calibration of the melting point apparatus with known standards (e.g., benzophenone, caffeine) is essential for accurate and trustworthy results.

Boiling Point Determination: Understanding Volatility

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a thermally stable compound like this compound, its boiling point provides information about its volatility and the strength of its intermolecular forces. Due to the potential for decomposition at high temperatures, a micro-scale determination or a determination under reduced pressure may be necessary.

Experimental Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of a substance and relies on the principle of vapor pressure equalization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount (a few microliters) of purified, liquid this compound (if liquid at room temperature) or a molten sample into a small-diameter reaction tube.

-

-

Apparatus Assembly:

-

Invert a sealed-end capillary tube and place it, open end down, into the liquid in the reaction tube.

-

Attach the reaction tube to a thermometer using a rubber band or wire.

-

-

Heating and Observation:

-

Immerse the assembly in a heating bath (e.g., silicone oil).

-

Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Determination:

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the external pressure.

-

-

Validation and Reporting:

-

Repeat the determination to ensure accuracy.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent. If determined at a pressure other than 1 atm, the pressure should be reported with the boiling point.

-

Causality in Experimental Choices:

-

Inverted Capillary: Acts as a manometer to indicate when the vapor pressure of the sample equals the external pressure.

-

Slow Cooling: Ensures that the point of equilibrium between the sample's vapor pressure and the external pressure is accurately observed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for the determination of physical properties.

Conclusion

The precise determination of the melting and boiling points of this compound is a foundational step in its scientific exploration and application. While specific literature values were not immediately available, the methodologies presented in this guide provide a robust framework for researchers to obtain these critical data points with high confidence. Adherence to these protocols will ensure the generation of reliable and reproducible results, which are paramount for advancing research and development in fields that utilize this important heterocyclic scaffold.

References

No direct sources for the melting and boiling points of this compound were found in the provided search results. The experimental protocols described are standard, well-established laboratory techniques found in numerous organic chemistry textbooks and methodology guides.

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 8-Chloro-1,7-naphthyridine

Introduction: The Significance of 8-Chloro-1,7-naphthyridine

In the landscape of medicinal chemistry and materials science, the 1,7-naphthyridine core is a recurring motif, valued for its rigid, planar structure and its capacity for diverse chemical modifications. The introduction of a chloro-substituent at the 8-position creates this compound, a key building block for the synthesis of a wide array of functional molecules, including potential therapeutic agents. The precise characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the unambiguous identification of final products. This technical guide provides a detailed exploration of the spectroscopic data of this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques pivotal to modern chemical synthesis.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for the interpretation of its spectroscopic data. The numbering of the atoms in this compound is crucial for assigning NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹H NMR Data for this compound

The following table summarizes the ¹H NMR data obtained in DMSO-d6 at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.15 | dd | 1.6, 4.0 | 1H | H-2 |

| 8.40 | d | 6.0 | 1H | H-6 |

| 8.22 | dd | 1.6, 8.4 | 1H | H-4 |

| 7.70 | dd | 4.0, 8.4 | 1H | H-3 |

| 7.64 | d | 6.0 | 1H | H-5 |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly informative. The five aromatic protons are all distinct and their chemical shifts and coupling patterns are consistent with the proposed structure.

-

H-2 (9.15 ppm): This proton is the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing nature of the heterocyclic system. It appears as a doublet of doublets (dd) due to coupling with H-3 (J = 4.0 Hz, ortho coupling) and H-4 (J = 1.6 Hz, meta coupling).

-

H-6 (8.40 ppm): This proton is also significantly deshielded by the adjacent nitrogen (N-7). It appears as a doublet (d) due to coupling with H-5 (J = 6.0 Hz, ortho coupling).

-

H-4 (8.22 ppm): This proton is deshielded by the N-1 atom and exhibits a doublet of doublets (dd) due to coupling with H-3 (J = 8.4 Hz, ortho coupling) and H-2 (J = 1.6 Hz, meta coupling).

-

H-3 (7.70 ppm): This proton appears as a doublet of doublets (dd) due to coupling with H-4 (J = 8.4 Hz, ortho coupling) and H-2 (J = 4.0 Hz, ortho coupling).

-

H-5 (7.64 ppm): This proton is the most upfield of the aromatic protons and appears as a doublet (d) due to coupling with H-6 (J = 6.0 Hz, ortho coupling).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of similar 1,7-naphthyridine derivatives.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-8 |

| 155.0 | C-4a |

| 152.3 | C-2 |

| 145.1 | C-6 |

| 138.2 | C-8a |

| 123.5 | C-4 |

| 122.8 | C-5 |

| 118.9 | C-3 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts are in line with what is expected for a heteroaromatic system.

-

Quaternary Carbons: The carbons directly bonded to nitrogen or chlorine (C-8, C-4a, C-8a) are expected to be the most deshielded. The carbon bearing the chlorine atom (C-8) is predicted to have the highest chemical shift.

-

Protonated Carbons: The chemical shifts of the carbons bearing protons (C-2, C-6, C-4, C-5, C-3) are influenced by their position relative to the nitrogen atoms. Carbons alpha to a nitrogen (C-2 and C-6) are generally more deshielded than those in beta or gamma positions.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining a mass spectrum of a small organic molecule is outlined below.

Caption: A streamlined workflow for mass spectrometry analysis.

Mass Spectrometry Data

The mass spectrum of this compound shows a protonated molecular ion peak consistent with its molecular formula (C₈H₅ClN₂).

| Ion | m/z (experimental) |

| [M+H]⁺ | 165.3 |

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₈H₅ClN₂, which corresponds to a molecular weight of 164.59 g/mol . The observed protonated molecular ion [M+H]⁺ at m/z 165.3 is in excellent agreement with the calculated value.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two peaks for the molecular ion, one at [M+H]⁺ and another at [M+2+H]⁺, with a relative intensity ratio of approximately 3:1. The presence of this characteristic isotopic pattern provides definitive evidence for the presence of one chlorine atom in the molecule.

Conclusion: A Comprehensive Spectroscopic Portrait

The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H NMR spectrum reveals the precise electronic environment and connectivity of the five aromatic protons. While experimental ¹³C NMR data is elusive, predictive methods offer valuable insights into the carbon skeleton. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of chlorine serving as a definitive marker. This detailed spectroscopic guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring the quality and integrity of their research and development endeavors.

References

- NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228). [Link]

- University of Oregon. 13C NMR Chemical Shifts. [Link]

- LibreTexts Chemistry.

discovery and history of naphthyridine compounds

An In-depth Technical Guide to the Discovery and History of Naphthyridine Compounds

Abstract

Naphthyridines, a class of bicyclic aromatic N-heterocycles, represent a cornerstone in medicinal chemistry and materials science. As bioisosteres of quinoline, these scaffolds are integral to a multitude of molecules exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the journey of naphthyridine compounds, from their initial synthesis in the late 19th and early 20th centuries to their contemporary status as "privileged scaffolds" in modern drug discovery. We will delve into the pivotal breakthroughs in their synthetic chemistry and pharmacology, detail the evolution of synthetic methodologies, and survey their diverse therapeutic applications. This guide is tailored for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights.

The Genesis of Naphthyridine Chemistry: From Obscurity to Recognition

The history of naphthyridines begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The name "naphthyridine" was first proposed by A. Reissert in 1893, who prepared the first derivative of this cyclic system, specifically a 1,8-naphthyridine.[1][2] This nomenclature reflects its structural analogy to naphthalene, containing two fused pyridine rings.[1] There are six possible isomeric forms of naphthyridine, distinguished by the relative positions of the two nitrogen atoms.[1]

For several decades following Reissert's initial work, the field of naphthyridine chemistry remained relatively obscure, partly due to challenges in synthesis and a lack of identified applications. A significant step forward occurred in 1927 when Brobansky and Sucharda reported the synthesis of the first unsubstituted naphthyridine, the 1,5-isomer, by adapting the Skraup quinoline synthesis.[1] In the same year, Koller's group also documented the synthesis of the 1,8-naphthyridine core.[3] Despite these advances, widespread interest in the scaffold was not immediate.[3] It wasn't until the formal indexing of these compounds as "naphthyridines" in Chemical Abstracts in 1936 that a more systematic and reliable body of literature began to accumulate.[1]

Sources

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Chemistry and Pharmacology of 1,7-Naphthyridine Derivatives

The 1,7-naphthyridine core, a heterocyclic aromatic structure composed of two fused pyridine rings, has solidified its position as a "privileged scaffold" in medicinal chemistry.[1] Naphthyridines exist as six distinct isomers based on the positioning of the nitrogen atoms, with the 1,7-isomer demonstrating a particularly broad and potent range of biological activities.[2][3] These compounds, found in natural products from terrestrial plants and marine organisms and also accessible through diverse synthetic routes, have garnered significant interest from researchers in drug discovery.[2] Their versatile structure serves as a foundation for developing novel therapeutic agents targeting a wide array of diseases, from cancer to inflammatory disorders and central nervous system (CNS) conditions.[1][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,7-naphthyridine derivatives for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring system is a critical step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability. A variety of methods have been developed, ranging from classical named reactions to modern catalytic approaches.

A common and effective strategy involves the cyclization of appropriately substituted pyridine precursors. For instance, a scalable six-step synthesis has been developed for a 4-[8-(3-fluorophenyl)[1][6]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid derivative, a potent PDE-4 inhibitor, starting from 2-cyano-3-methylpyridine.[7] Another patented method describes a three-step process starting from 2-chloro-3-amino-pyridine, which involves amino group protection, a hydroformylation reaction, and a final cyclization with an acrylate compound.[8] This approach is noted for its suitability for industrial production due to its simplicity and low cost.[8]

Below is a generalized workflow representing a common synthetic approach to functionalized 1,7-naphthyridines.

Caption: Generalized synthetic workflow for 1,7-naphthyridine derivatives.

Exemplary Protocol: Scalable Synthesis of a 4-(8-Oxo-7,8-dihydro[1][6]naphthyridin-6-yl)cyclohexanecarboxylic Acid Intermediate

This protocol is adapted from a published scalable synthesis and illustrates a key cyclization step.[7] The causality behind this specific choice lies in its demonstrated success in producing the naphthyridine core in high yield, forming a crucial intermediate for further derivatization into active pharmaceutical ingredients.

Materials:

-

4-(3-Cyano-4-(2,2-diethoxyethyl)-2-oxopyridin-1(2H)-yl)cyclohexanecarboxylic Acid (Intermediate 18)

-

Ammonium acetate

-

Acetic acid

-

Water

Procedure:

-

A mixture of Intermediate 18 (0.136 kg, 0.393 mol), ammonium acetate (303 g, 3.93 mol), and acetic acid (275 g) is stirred until a thick, homogeneous slurry is formed. The use of a large excess of ammonium acetate serves as both a nitrogen source and a catalyst for the cyclization.

-

The mixture is heated to 108 ± 3 °C over 40 minutes and maintained at this temperature for 12 hours. This sustained heating provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization to form the naphthyridine ring.

-

The reaction mixture is then cooled to 50 °C.

-

Water (1.5 L) is added to the mixture, which causes the product to precipitate due to its lower solubility in the aqueous acetic acid solution.

-

The mixture is further cooled to 10 °C to maximize precipitation and product recovery.

-

The resulting solid is collected by filtration, washed with water, and dried to yield 4-(8-Oxo-7,8-dihydro[1][6]naphthyridin-6-yl)cyclohexanecarboxylic Acid (Intermediate 19).[7]

Part 2: Diverse Biological Activities and Therapeutic Applications

The 1,7-naphthyridine scaffold is a cornerstone for compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Derivatives of 1,7-naphthyridine have emerged as potent anticancer agents, demonstrating cytotoxicity against numerous cancer cell lines through diverse mechanisms of action.[1]

-

Wnt Signaling Pathway Inhibition: The naturally occurring alkaloid Bisleuconothine A is a notable example, showing potent antiproliferative properties against colon cancer cell lines by inhibiting the Wnt signaling pathway, a critical regulator of cell proliferation that is often dysregulated in cancer.[1][2]

-

Kinase Inhibition: This scaffold is highly effective for designing kinase inhibitors.

-

PIP4K2A Inhibition: A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression.[1][9] These compounds exhibit IC50 values ranging from 0.066 to 18.0 μM.[9]

-

FGFR Inhibition: Novel 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family (FGFR1, 2, 3, and 4), which play key roles in cell proliferation and survival and are often aberrantly activated in various tumors.[6][10]

-

-

General Cytotoxicity: Synthetic 2,4-disubstituted-1,7-naphthyridines have also been investigated, with compound 17a showing significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1][11]

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives (IC50 Values)

| Compound/Class | Cancer Cell Line(s) | IC50 Value (µM) | Mechanism of Action | Reference |

| Bisleuconothine A | Colon Cancer (SW480, HCT116, HT29, SW620) | 1.09 - 3.18 | Wnt Signaling Inhibition | [2] |

| Compound 17a | Lymphoblastic Leukemia (MOLT-3) | 9.1 ± 2.0 | Not Specified | [11] |

| Compound 17a | Cervical Carcinoma (HeLa) | 13.2 ± 0.7 | Not Specified | [11] |

| Compound 17a | Promyeloblast (HL-60) | 8.9 ± 2.2 | Not Specified | [11] |

| 1,7-Naphthyridine Analogues | (Enzymatic Assay) | 0.066 - 18.0 | PIP4K2A Inhibition | [1][9] |

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling molecules in the inflammatory cascade. A notable series of 1,7-naphthyridine 1-oxides act as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a crucial therapeutic target for inflammatory diseases.[1][12] These compounds effectively reduced the production of the pro-inflammatory cytokine TNFα in human whole blood.[12] The N-oxide oxygen was found to be essential for this activity and for selectivity against other kinases.[12] In vivo studies confirmed this efficacy, with some derivatives reducing TNFα levels in a murine inflammation model with an ED50 of 0.5 mg/kg.[12]

Central Nervous System (CNS) Activity

The scaffold has also been explored for its potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is involved in processes like pain, depression, and inflammation. These compounds showed excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]

Other Therapeutic Targets

-

Phosphodiesterase (PDE) Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and specific inhibitors of phosphodiesterase 5 (PDE5), a target for erectile dysfunction.[13] Additionally, a 1,7-naphthyridine derivative has been synthesized as a PDE4 inhibitor.[7]

-

Antimicrobial Activity: While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the broader naphthyridine class, including 1,7-derivatives, continues to be explored for antimicrobial properties to combat rising drug resistance.[14][15]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 1,7-naphthyridine derivatives and their biological activity is paramount for rational drug design.

-

Importance of the N-oxide: In the series of p38 MAP kinase inhibitors, structure-activity relationship studies revealed that the N-oxide oxygen was essential for potent activity. Its presence likely influences the electronic properties of the ring system and provides a key hydrogen bond acceptor for interaction with the kinase binding site, which also contributes to its high selectivity over other kinases.[12]

-

Substitution Patterns: The anticancer potential of 2,4-disubstituted-1,7-naphthyridines highlights the importance of substituents at these positions for cytotoxic activity.[1][11] Molecular docking studies on PIP4K2A inhibitors have shown that hydrogen bonding, pi-pi stacking, and pi-cation interactions, all governed by the nature and position of substituents, are crucial for modulating the binding affinity of these inhibitors.[9]

Conclusion and Future Perspectives

The 1,7-naphthyridine scaffold is a versatile and highly valuable core in modern drug discovery. The derivatives synthesized from this scaffold have demonstrated significant therapeutic potential across oncology, inflammation, and neuroscience.[1] The ability to functionalize the core through various synthetic strategies allows for the fine-tuning of pharmacological properties and the exploration of diverse biological targets.

Future research should continue to explore the vast chemical space around the 1,7-naphthyridine core. The development of more efficient and stereoselective synthetic methods will be crucial. Further investigation into their potential as antiviral and antimicrobial agents is warranted, especially in the face of growing resistance.[1] As our understanding of disease biology deepens, this privileged scaffold will undoubtedly serve as the foundation for the next generation of targeted therapies.

References

- BenchChem. (2025). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.

- Organic Process Research & Development. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor.

- Journal of Medicinal Chemistry. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.

- MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.

- Bioorganic & Medicinal Chemistry Letters. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.

- Google Patents. (2021). Method for synthesizing 1,7-naphthyridine derivative.

- Cancer Research. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family.

- Scientific Reports. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.

- Molecules. (2021). Biological Activity of Naturally Derived Naphthyridines.

- RSC Advances. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.

- Bioorganic & Medicinal Chemistry Letters. (2015). 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.

- Current Organic Chemistry. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.

- Pharmaceuticals. (2024). Antimicrobial Activity of Naphthyridine Derivatives.

- Osong Public Health and Research Perspectives. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.

- ResearchGate. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family.

- Taylor & Francis Online. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][9]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.

- The Journal of Organic Chemistry. (1961). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis.

- Open Ukrainian Citation Index. (2024). Antimicrobial Activity of Naphthyridine Derivatives.

- Archiv der Pharmazie. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.

- Scilit. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][9]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.

- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.

- Future Medicinal Chemistry. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.

- Archiv der Pharmazie. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthyridine Derivatives in Modern Antibacterial Therapies.

- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- MDPI. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.

- PubChem. (n.d.). 1,7-Naphthyridine.

- The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 9. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

The Fundamental Reactivity of the 1,7-Naphthyridine Core: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,7-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a significant and privileged scaffold in the landscape of medicinal chemistry and materials science.[1] Its structural rigidity, defined spatial arrangement of hydrogen bond donors and acceptors, and tunable electronic properties make it a cornerstone for the design of novel therapeutic agents and functional materials.[2][3] Unlike its more extensively studied 1,8- and 1,5-isomers, the 1,7-naphthyridine core presents a unique reactivity profile that, when understood and harnessed, offers a wealth of opportunities for the synthesis of diverse and complex molecular architectures.[3][4] This guide provides a comprehensive exploration of the fundamental reactivity of the 1,7-naphthyridine core, offering insights into its electronic nature and a detailed examination of its behavior in key chemical transformations. By elucidating the principles that govern its reactivity, we aim to empower researchers, scientists, and drug development professionals to rationally design and execute synthetic strategies targeting this versatile heterocyclic system.

Electronic Structure: The Heart of 1,7-Naphthyridine's Reactivity

The reactivity of the 1,7-naphthyridine core is intrinsically linked to the distribution of its π-electrons, which is influenced by the presence and position of the two nitrogen atoms. Understanding this electronic landscape is paramount to predicting the regioselectivity of its reactions.

Electron Density Distribution and Frontier Molecular Orbitals

The nitrogen atoms, being more electronegative than carbon, exert a significant electron-withdrawing inductive effect (-I) on the ring system. This results in a general decrease in electron density across the carbon framework compared to naphthalene, rendering the ring system electron-deficient. This electron deficiency is not uniform, leading to a distinct pattern of reactivity.

Frontier Molecular Orbital (FMO) theory provides a powerful lens through which to analyze and predict chemical reactivity.[5][6][7] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how a molecule will interact with electrophiles and nucleophiles, respectively.

-

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In 1,7-naphthyridine, the HOMO is expected to have significant contributions from the carbon atoms, particularly those further from the nitrogen atoms.

-

LUMO: The LUMO indicates the molecule's capacity to accept electrons (electrophilicity). The LUMO of 1,7-naphthyridine will have larger coefficients on the carbon atoms adjacent to the nitrogen atoms (the α- and γ-positions relative to the nitrogens), making these sites the most susceptible to nucleophilic attack.

Computational studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the electron distribution and FMOs of the 1,7-naphthyridine core, allowing for a more quantitative prediction of its reactivity.[1]

Caption: Frontier Molecular Orbitals (FMOs) governing reactivity.

Basicity and pKa

The presence of two nitrogen atoms imparts basic properties to the 1,7-naphthyridine molecule. The lone pair of electrons on each nitrogen can accept a proton. The pKa of the conjugate acid of 1,7-naphthyridine provides a quantitative measure of its basicity. While specific pKa data for the parent 1,7-naphthyridine can be found in various databases, it is generally understood to be a weaker base than pyridine due to the electron-withdrawing effect of the second nitrogen atom and the fused ring system.[8]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| Quinoline | 4.90 |

| Isoquinoline | 5.42 |

| 1,7-Naphthyridine | ~3.6 |

Table 1: Comparative pKa values of related nitrogen heterocycles.

Electrophilic Aromatic Substitution: A Challenging but Feasible Transformation

Due to the overall electron-deficient nature of the 1,7-naphthyridine ring system, electrophilic aromatic substitution (SEAr) reactions are generally more challenging to achieve compared to benzene or other electron-rich aromatic compounds. The nitrogen atoms deactivate the ring towards electrophilic attack. However, under forcing conditions or with appropriate activation, these reactions can be realized.

The regioselectivity of electrophilic attack is governed by the relative stability of the Wheland intermediate (the sigma complex). Attack at positions that minimize destabilization by the electronegative nitrogen atoms is favored. Generally, electrophilic substitution is predicted to occur at the C-3, C-5, and C-8 positions.

Nitration

Nitration of the 1,7-naphthyridine core typically requires harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The regioselectivity can be influenced by the reaction conditions and the presence of substituents.

Experimental Protocol: Nitration of a Substituted 1,7-Naphthyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 1,7-naphthyridine in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Note: This is a general protocol and specific conditions will vary depending on the substrate.

Halogenation

Direct halogenation of the 1,7-naphthyridine ring also requires forcing conditions. Bromination, for example, can be achieved using bromine in a strongly acidic medium or with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol: Bromination of 5-Bromo-8-methoxy-1,7-naphthyridine [2]

-

Dissolution: Dissolve 5-bromo-8-methoxy-1,7-naphthyridine in a suitable solvent such as chloroform or carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction, filter off the succinimide, and wash the filtrate with a solution of sodium thiosulfate and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Nucleophilic Substitution: A Predominant Reaction Pathway

The electron-deficient nature of the 1,7-naphthyridine core makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of this scaffold. The positions most activated towards nucleophilic attack are the carbon atoms at the 2-, 4-, 6-, and 8-positions, which are ortho or para to the ring nitrogens.

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of electron-deficient N-heterocycles. It involves the reaction of the heterocycle with an alkali metal amide, typically sodium amide (NaNH₂), in liquid ammonia or an inert solvent at elevated temperatures. For 1,7-naphthyridine, amination is expected to occur preferentially at the C-8 position.

Caption: Chichibabin amination reaction pathway.

Substitution of Halogenated 1,7-Naphthyridines

Halogenated 1,7-naphthyridines are versatile intermediates for the introduction of a wide range of nucleophiles. The halogen atom, typically chlorine or bromine, acts as a good leaving group in SNAr reactions. The reactivity of the halogen is highly dependent on its position on the ring. Halogens at the 2-, 4-, 6-, and 8-positions are readily displaced by nucleophiles such as amines, alkoxides, and thiolates.

Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach to Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 1,7-naphthyridine core is an excellent substrate for these transformations. Palladium- and cobalt-catalyzed reactions are particularly prominent.[3][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool for the arylation, heteroarylation, and alkylation of the 1,7-naphthyridine scaffold. Bromo- or chloro-1,7-naphthyridines are commonly used as the halide component.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-1,7-naphthyridine [2]

-

Reaction Setup: To a reaction vessel, add the bromo-1,7-naphthyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of halo-1,7-naphthyridines with a wide variety of primary and secondary amines.

Caption: General workflow for Buchwald-Hartwig amination.

Cycloaddition Reactions: Building Fused Ring Systems

The π-system of the 1,7-naphthyridine core can participate in cycloaddition reactions, providing a route to more complex, fused heterocyclic systems.

Diels-Alder Reaction

The electron-deficient nature of the 1,7-naphthyridine ring suggests that it can act as a dienophile in Diels-Alder reactions, particularly when activated with electron-withdrawing groups.[10][11][12][13] The reaction would involve a [4+2] cycloaddition with an electron-rich diene.

1,3-Dipolar Cycloaddition